molecular formula C22H26N8S B11676693 2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-cyclohexylhydrazinecarbothioamide

2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-cyclohexylhydrazinecarbothioamide

Cat. No.: B11676693
M. Wt: 434.6 g/mol
InChI Key: FBYDQKCJXKVSJI-UHFFFAOYSA-N
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Description

3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a cyclohexylthiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA typically involves the sequential nucleophilic substitution of cyanuric chloride with phenylamine and cyclohexylthiourea. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the triazine ring.

  • Step 1: Synthesis of 4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE

      Reagents: Cyanuric chloride, phenylamine

      Conditions: The reaction is performed in an organic solvent such as dichloromethane at a temperature of 0-5°C. The phenylamine is added dropwise to the cyanuric chloride solution, and the mixture is stirred for several hours to complete the substitution reaction.

  • Step 2: Synthesis of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA

      Reagents: 4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE, cyclohexylthiourea

      Conditions: The intermediate product from step 1 is reacted with cyclohexylthiourea in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazine ring or the thiourea moiety, resulting in the formation of amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkylamines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amine or thiol derivatives

    Substitution: Alkylamino or thioether derivatives

Scientific Research Applications

3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylmelamine: Known for its antitumor properties and used clinically to treat various cancers.

    2-Amino-4-morpholino-1,3,5-triazine: Exhibits antitumor activity and is used in cancer therapy.

    Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness

3-{[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-CYCLOHEXYLTHIOUREA is unique due to its combination of a triazine ring with phenylamino and cyclohexylthiourea groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H26N8S

Molecular Weight

434.6 g/mol

IUPAC Name

1-cyclohexyl-3-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]thiourea

InChI

InChI=1S/C22H26N8S/c31-22(25-18-14-8-3-9-15-18)30-29-21-27-19(23-16-10-4-1-5-11-16)26-20(28-21)24-17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H2,25,30,31)(H3,23,24,26,27,28,29)

InChI Key

FBYDQKCJXKVSJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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